molecular formula C5H4INO B7794633 3-Iodopyridin-4-ol CAS No. 98136-83-5

3-Iodopyridin-4-ol

Cat. No.: B7794633
CAS No.: 98136-83-5
M. Wt: 221.00 g/mol
InChI Key: YMAIMLIFWHAIKB-UHFFFAOYSA-N
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Description

3-Iodopyridin-4-ol is an organic compound with the molecular formula C5H4INO and a molecular weight of 221.00 g/mol It is a halogenated heterocycle, specifically an iodinated derivative of pyridinol

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodopyridin-4-ol can be synthesized through several methods. One common method involves the reaction of 4-hydroxypyridine with iodine in the presence of sodium hydroxide. The reaction mixture is heated to 85°C for 16 hours, resulting in the formation of this compound . Another method involves the use of potassium iodide and iodine in water, where the reaction mixture is refluxed, followed by filtration and drying to obtain the product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Iodopyridin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride and alkyl halides are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Formation of various substituted pyridines.

    Oxidation Reactions: Formation of pyridone derivatives.

    Reduction Reactions: Formation of pyridinol derivatives.

Scientific Research Applications

3-Iodopyridin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Iodopyridin-4-ol involves its interaction with various molecular targets and pathways. The iodine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

  • 3-Iodo-4-methoxypyridine
  • 4-Iodopyridine
  • 3-Iodo-2-pyridinol

Comparison: 3-Iodopyridin-4-ol is unique due to the presence of both iodine and hydroxyl groups on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 3-Iodo-4-methoxypyridine lacks the hydroxyl group, which affects its solubility and reactivity. Similarly, 4-Iodopyridine does not have the hydroxyl group, making it less versatile in certain chemical reactions .

Properties

IUPAC Name

3-iodo-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAIMLIFWHAIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342375
Record name 3-iodopyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89282-03-1, 98136-83-5
Record name 3-iodopyridin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-1,4-dihydropyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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